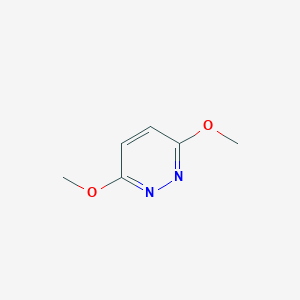

3,6-Dimethoxypyridazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQOBAGKDBSVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196692 | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4603-59-2 | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004603592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine, 3,6-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD8K2NYA0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethoxypyridazine for Researchers and Drug Development Professionals

Introduction

3,6-Dimethoxypyridazine, identified by the CAS number 4603-59-2, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical development and synthetic organic chemistry.[1][2][3] Its unique molecular architecture, featuring a pyridazine core substituted with two methoxy groups, imparts a distinct reactivity profile, making it a valuable intermediate and building block for the synthesis of more complex molecular entities. This guide aims to provide a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, applications, and safety considerations. The insights provided herein are intended to support researchers and scientists in leveraging the full potential of this versatile molecule in their discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis. The compound presents as a white crystalline powder and is characterized by its stability under standard conditions.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 4603-59-2 | [1][3] |

| Molecular Formula | C6H8N2O2 | [1][3] |

| Molecular Weight | 140.14 g/mol | [1][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 106 °C | [1] |

| Boiling Point | 297.4 °C at 760 mmHg | [1][2] |

| Density | 1.131 g/cm³ | [1][2] |

| Flash Point | 109.1 °C | [1] |

| Refractive Index | 1.489 | [1] |

| Topological Polar Surface Area | 44.2 Ų | [1][3] |

| XLogP3 | 0.2 | [1][3] |

Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with sodium methoxide.[1] This reaction proceeds efficiently due to the electron-deficient nature of the pyridazine ring, which is further activated by the two chlorine atoms, making the carbon atoms at the 3 and 6 positions susceptible to nucleophilic attack.

The workflow for this synthesis can be visualized as follows:

References

3,6-Dimethoxypyridazine chemical structure and IUPAC name

An In-Depth Technical Guide to 3,6-Dimethoxypyridazine: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical principles of this compound, from its fundamental structure to its synthesis and critical applications as a versatile building block in modern chemistry.

Introduction: The Role of this compound in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, pyridazine derivatives are of significant interest due to their unique electronic properties and biological activities. This compound (CAS No: 4603-59-2) is a key member of this family, distinguished by the symmetrical placement of two methoxy groups on the pyridazine ring. These electron-donating groups modulate the reactivity of the heterocyclic core, making it a valuable intermediate for constructing more complex molecular architectures.[1][2] This guide provides an in-depth exploration of its chemical identity, a validated synthetic protocol, and an overview of its applications, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's structure and physical properties is the foundation of all subsequent experimental work. This section details the fundamental characteristics of this compound.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is This compound .[3] Its structure consists of a six-membered pyridazine ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. Methoxy groups (-OCH₃) are substituted at the C3 and C6 positions.

DOT Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Identifiers and Properties

For unambiguous identification and experimental planning, the following identifiers and properties are critical. This data is aggregated from established chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| CAS Number | 4603-59-2 | --INVALID-LINK--[4] |

| Molecular Formula | C₆H₈N₂O₂ | --INVALID-LINK--[3] |

| Molecular Weight | 140.14 g/mol | --INVALID-LINK--[3] |

| Appearance | White to off-white crystalline solid/powder | --INVALID-LINK--[5], --INVALID-LINK--[2] |

| Melting Point | 106 °C | --INVALID-LINK--[6] |

| Boiling Point | 297.4 °C at 760 mmHg | --INVALID-LINK--[4], --INVALID-LINK--[7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol. | --INVALID-LINK--[5] |

| SMILES | COC1=CC=C(NN=C1)OC | --INVALID-LINK--[3] |

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a synthesized compound. The symmetrical nature of this compound leads to a relatively simple and interpretable spectroscopic profile.

-

¹H NMR Spectroscopy : The symmetry of the molecule results in a simplified spectrum. The two methoxy groups (-OCH₃) are chemically equivalent, producing a single, sharp singlet integrating to six protons. The two protons on the pyridazine ring (at C4 and C5) are also equivalent, giving rise to another singlet integrating to two protons.

-

¹³C NMR Spectroscopy : The spectrum will show three distinct signals corresponding to the three unique carbon environments: one for the two equivalent methoxy carbons, one for the two equivalent ring carbons attached to the methoxy groups (C3 and C6), and one for the two equivalent unsubstituted ring carbons (C4 and C5).

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks include C-H stretching vibrations from the methyl and aromatic groups, C=N and C=C stretching vibrations from the pyridazine ring, and strong C-O stretching bands characteristic of the methoxy ethers.[3]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z value corresponding to the molecular weight (approximately 140.06).[7]

Synthesis Protocol: From Dichloride to Dimethoxy Product

The most prevalent and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from 3,6-dichloropyridazine. The rationale for this choice is the high reactivity of the chlorine atoms, which are excellent leaving groups, and the ready availability of the starting material.

Reaction Principle and Workflow

The core transformation is the displacement of two chloride ions by two methoxide ions. Sodium methoxide serves as the source of the nucleophilic methoxide. The reaction is typically conducted in methanol, which acts as both a solvent and a reagent source in equilibrium with the sodium methoxide.

DOT Diagram: Synthesis Workflow

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful completion of each step and confirmation with the spectroscopic data provided in Section 3 ensures the integrity of the final product.

Materials and Reagents:

-

3,6-Dichloropyridazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 3,6-dichloropyridazine (1 equivalent).

-

Solvent Addition : Add anhydrous methanol to dissolve the starting material.

-

Nucleophile Addition : Carefully add sodium methoxide (approximately 2.7 equivalents) to the solution. The reaction is exothermic; addition may need to be controlled.[4]

-

Reaction Execution : Heat the reaction mixture to 70°C and maintain for 12-16 hours (overnight).[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane.

-

Wash the organic solution with deionized water twice to remove inorganic salts and excess methanol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

-

Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) or by silica gel column chromatography to yield a white crystalline solid.[8]

-

Characterization : Confirm the product's identity and purity using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its core structure.

-

Pharmaceutical Intermediate : It serves as a foundational scaffold for the synthesis of more complex molecules with potential biological activity. The pyridazine core is a known pharmacophore, and the methoxy groups can be readily converted to other functionalities or serve to modulate the electronic properties of the final compound. It is used in the synthesis of compounds ranging from antibiotics to plant growth promoters.[2][5]

-

Building Block in Organic Synthesis : The nitrogen atoms in the ring can be quaternized or act as ligands, while the methoxy groups can be demethylated to yield the corresponding pyridazinones. These transformations open pathways to a wide variety of other heterocyclic systems.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

Hazard Profile:

-

Irritation : this compound may cause skin, eye, and respiratory irritation.[5][9]

-

Handling : Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[5][10]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. Keep it away from strong oxidizing agents.[5][9]

First Aid Measures:

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]

-

Skin Contact : Wash off with soap and plenty of water. If irritation persists, seek medical advice.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

DOT Diagram: Emergency Response Logic

Caption: A simplified workflow for responding to chemical exposure.

Conclusion

This compound is a fundamentally important heterocyclic compound whose utility is rooted in its straightforward synthesis and versatile reactivity. Its symmetrical structure provides a clean starting point for complex synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. This guide has provided the essential technical knowledge—from its molecular identity and spectroscopic signature to a validated synthesis protocol and safety guidelines—to empower researchers to confidently and effectively utilize this valuable chemical building block in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 4603-59-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3,6-Dimethoxypyridazine for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3,6-dimethoxypyridazine (CAS No: 4603-59-2), a key heterocyclic compound utilized in organic synthesis and as a pharmaceutical intermediate.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and materials science for identity confirmation, purity assessment, and structural elucidation. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and practical reference.

Compound Profile:

-

Chemical Name: this compound

-

Molecular Formula: C₆H₈N₂O₂[1]

-

Key Applications: Serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients and in broader chemical research and development.[2][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, its inherent symmetry simplifies the spectra, making signal assignment straightforward. Due to the plane of symmetry bisecting the N-N bond, the two methoxy groups are chemically equivalent, as are the two protons and their corresponding carbons on the pyridazine ring.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum is expected to be simple, showing only two distinct signals. The integration ratio of these signals is a critical self-validation checkpoint; it should correspond directly to the number of protons in each unique environment (6 methoxy protons vs. 2 ring protons). The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is standard, selected for its ability to dissolve the analyte without introducing interfering proton signals.[6]

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Singlet | 2H | H-4, H-5 (Aromatic) |

| ~4.1 - 4.2 | Singlet | 6H | 2 x -OCH₃ (Methoxy) |

Authoritative Grounding: The pyridazine ring protons appear in the aromatic region, while the methoxy protons are found further upfield. The exact chemical shifts can be influenced by solvent effects and concentration. The symmetrical nature of the molecule leads to the observation of singlets for both proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, predicting three distinct carbon signals. The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C3/C6) are expected to be the most deshielded, appearing furthest downfield.

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-3, C-6 |

| ~120 | C-4, C-5 |

| ~55 | -OCH₃ |

Note: This data is based on publicly available spectra from SpectraBase.[4]

Authoritative Grounding: The chemical shifts are consistent with values reported for similar aromatic methoxy compounds. The significant downfield shift of C-3 and C-6 is due to the direct attachment to both a ring nitrogen and an exocyclic oxygen, creating a highly electron-deficient environment.[7]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of proton frequencies to produce singlets for all carbon signals, simplifying the spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

Processing: Process the FID with a Fourier transform. Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this compound, the key diagnostic peaks will be associated with the aromatic ring and the methoxy groups. The absence of certain bands (e.g., broad -OH or sharp C=O stretches) is a crucial self-validating measure of sample purity. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1580-1620 | Strong | C=N / C=C Stretch (in-ring) |

| ~1250-1300 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1020-1050 | Strong | Aryl-O Stretch (Symmetric) |

Note: This data is based on publicly available spectra from Wiley-VCH GmbH, acquired on a Bruker IFS 88 C instrument using a KBr-Pellet technique.[4]

Authoritative Grounding: The spectrum is dominated by vibrations characteristic of an aromatic ether. The strong absorption around 1250-1300 cm⁻¹ is a classic indicator of the aryl-O bond stretch.[8] The C=N and C=C stretching vibrations of the pyridazine ring are also prominent in the fingerprint region.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum. The background should be a flat line.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the major absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this compound, the molecular ion peak (M⁺) is expected to be prominent. The choice of ionization technique is key; Electron Ionization (EI) is a common, high-energy method that induces predictable fragmentation, which is invaluable for structural confirmation.

GC-MS (EI) Data:

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CH₃]⁺ |

| 111 | Low | [M - CHO]⁺ or [M - N]⁺ (rearrangement) |

| 97 | Moderate | [M - CH₃ - CO]⁺ |

| 69 | High | [M - OCH₃ - N₂]⁺ |

Note: This data is based on publicly available GC-MS spectra from the NIST Mass Spectrometry Data Center.[4]

Authoritative Grounding: The fragmentation pattern is consistent with related methoxy-substituted aromatic compounds. The initial loss of a methyl radical (•CH₃) to form the m/z 125 ion is a characteristic fragmentation pathway for methyl ethers. Subsequent losses of neutral molecules like CO and N₂ lead to the other observed fragments.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through a capillary column (e.g., a DB-5ms), separating it from any impurities. The oven temperature program should be optimized to ensure good peak shape.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to confirm the molecular weight. Correlate the major fragment ions with the known structure of the molecule to provide definitive identification.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pure.uva.nl [pure.uva.nl]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

Solubility and stability of 3,6-Dimethoxypyridazine in common solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility and Stability of 3,6-Dimethoxypyridazine

Introduction: The Pivotal Role of this compound in Modern Synthesis

This compound (CAS No: 4603-59-2, SMILES: COC1=NN=C(C=C1)OC) is a heterocyclic compound that has emerged as a critical building block in pharmaceutical and chemical research and development.[1][2] Its utility as a pharmaceutical intermediate stems from the versatile reactivity of the pyridazine core, which is amenable to a variety of synthetic transformations.[1] For professionals in drug development, process chemistry, and formulation science, a comprehensive understanding of the physicochemical properties of this intermediate is not merely academic—it is a prerequisite for success. The solubility dictates the choice of reaction media, purification strategies, and formulation vehicles, while the stability profile governs storage conditions, shelf-life, and the impurity profile of active pharmaceutical ingredients (APIs).

This technical guide moves beyond a simple recitation of physical constants. It is designed to provide a deep, mechanistic understanding of the solubility and stability characteristics of this compound. We will explore its behavior in common solvents, elucidate potential degradation pathways, and provide robust, self-validating experimental protocols to empower researchers to generate the precise data required for their specific applications.

Part 1: The Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The molecular structure of this compound—featuring a polar pyridazine ring with two nitrogen heteroatoms and two ether-like methoxy groups—suggests a nuanced solubility profile. The molecule possesses both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a non-polar hydrocarbon framework. Its computed partition coefficient (XLogP3) of 0.2 indicates a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[4]

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound based on fundamental chemical principles of polarity and intermolecular forces.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The methoxy groups and ring nitrogens can form hydrogen bonds with protic solvents. Solubility in water is likely moderate due to the competing non-polar ring structure. A melting point of 106°C suggests strong crystal lattice energy, which can limit solubility in water.[4] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar pyridazine ring are expected to lead to good solvation. |

| Low-Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Capable of dissolving moderately polar compounds. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant miscibility with non-polar aliphatic or aromatic hydrocarbon solvents. |

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to precise quantification, the following isothermal shake-flask method is recommended. This protocol is a self-validating system for generating reliable solubility data at a specified temperature (e.g., 25 °C).

Objective: To determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound (purity >99%)[1]

-

Selected analytical grade solvents

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer period (48-72 hours) is recommended to be certain.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.

-

Quantification:

-

Accurately dilute the filtered sample with the test solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (HPLC-UV is preferred for its specificity).

-

The concentration is determined against a standard calibration curve prepared from known concentrations of this compound.

-

-

Calculation: The solubility (S) is calculated using the following formula:

-

S (mg/mL) = (Concentration from analysis) × (Dilution Factor)

-

Visualization: Solubility Determination Workflow

Part 2: The Chemical Stability Profile

This compound is generally reported as a stable compound under standard ambient storage conditions.[1][6] However, for drug development and process chemistry, "stable" is a relative term. It is crucial to understand the compound's liabilities under stress conditions to predict potential degradation products, establish appropriate storage and handling protocols, and develop stability-indicating analytical methods.

Potential Degradation Pathways

The structure of this compound suggests two primary potential degradation pathways under forced conditions:

-

Hydrolysis: The methoxy groups are essentially ether linkages on an aromatic ring. Under strong acidic or basic conditions, particularly at elevated temperatures, these groups can undergo hydrolysis to form 3-methoxy-6-hydroxypyridazine and, ultimately, 3,6-dihydroxypyridazine.

-

Oxidation: The electron-rich pyridazine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts, although this typically requires strong oxidizing agents.

-

Photodegradation: Aromatic nitrogen-containing heterocycles can be susceptible to degradation upon exposure to high-intensity UV light. The specific photoproducts are difficult to predict without experimental data.

Visualization: Hypothetical Hydrolytic Degradation

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying degradation products and developing a stability-indicating analytical method.[7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven, Photostability chamber

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the stock solution.

-

Acidic Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 N. Heat at 60-80 °C for a specified time (e.g., 24 hours).

-

Basic Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 N. Heat at 60-80 °C for a specified time.

-

Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3-30%. Keep at room temperature for a specified time.

-

Thermal Degradation: Place an aliquot in an oven at a high temperature (e.g., 80-100 °C) for a specified time.

-

Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control Samples: Maintain an unstressed sample at room temperature and protected from light.

-

Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by a suitable analytical method, typically a gradient RP-HPLC method, to separate the parent peak from any new peaks corresponding to degradation products.

Developing a Stability-Indicating Analytical Method (RP-HPLC)

The core of a stability study is an analytical method that can resolve the active compound from any degradation products and impurities.[8][9][10]

Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan, likely around 254-270 nm).

-

Column Temperature: 25-30 °C

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity (using results from the forced degradation study), linearity, accuracy, precision, and robustness.

Visualization: Stability Study Workflow

Conclusion

This compound is a foundational intermediate whose physicochemical properties are paramount to its successful application. While it is a chemically stable entity under standard conditions, this guide provides the necessary framework for a deeper investigation. The predicted solubility profile serves as a starting point for solvent selection in synthesis and formulation. More critically, the detailed experimental protocols for quantitative solubility and stability assessment provide researchers with a robust, self-validating system to generate the specific, high-quality data essential for process optimization, formulation development, and regulatory compliance. By understanding the causality behind these experimental choices and potential degradation pathways, scientists can harness the full potential of this compound with confidence and scientific integrity.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H8N2O2 | CID 78348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. echemi.com [echemi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Landscape of 3,6-Dimethoxypyridazine: A Guide for Rational Drug Design

Abstract

3,6-Dimethoxypyridazine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents.[1][2] Understanding its fundamental electronic properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides an in-depth exploration of the electronic characteristics of this compound through the lens of modern computational chemistry. Leveraging Density Functional Theory (DFT), we dissect its molecular orbital framework, electrostatic potential, and key reactivity descriptors. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust theoretical foundation to guide the rational design of novel pyridazine-based pharmaceuticals.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[3][4] The specific functionalization of this core dramatically influences its physicochemical and electronic properties, thereby modulating its pharmacological profile.

This compound (Figure 1) is a key intermediate in the synthesis of more complex molecules.[1][5] The methoxy groups at the C3 and C6 positions are electron-donating, which significantly alters the electron density distribution across the pyridazine ring compared to its unsubstituted or halogenated counterparts. A precise understanding of this electronic landscape is crucial, as it governs the molecule's ability to participate in essential intermolecular interactions—such as hydrogen bonding and π-stacking—which are the cornerstone of molecular recognition at a biological target. Theoretical studies provide a powerful, cost-effective avenue to probe these properties before committing to extensive synthetic campaigns.[6]

Figure 1: Chemical structure of this compound.

Computational Methodology: The Rationale Behind the Approach

To accurately model the electronic properties of this compound, a carefully selected computational strategy is essential. Our approach is grounded in Density Functional Theory (DFT), a method that offers an optimal balance between computational accuracy and efficiency for medium-sized organic molecules.

Density Functional Theory (DFT)

DFT has become the predominant tool for electronic structure calculations in chemistry and materials science.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and properties based on the molecule's electron density, which is a function of only three spatial coordinates. This approach implicitly includes electron correlation, which is critical for accurately describing molecular systems.

Functional and Basis Set Selection: B3LYP/6-311++G(d,p)

The choice of the functional and basis set is a critical decision that directly impacts the quality of the results.[8][9]

-

Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms. It is widely recognized for its reliability in predicting the geometries and electronic properties of organic heterocyclic systems.[10][11]

-

Basis Set (6-311++G(d,p)): This basis set provides a robust and flexible description of the molecular orbitals.

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, allowing for greater flexibility.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of low electron density, which are characteristic of the nitrogen and oxygen atoms in our molecule.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and direction in the presence of other atoms, which is essential for describing chemical bonds accurately.

-

Geometry Optimization

Before calculating electronic properties, the molecule's three-dimensional structure must be optimized to find its lowest energy conformation.[12] This is achieved by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. A subsequent vibrational frequency calculation is performed to confirm that this structure is a true energy minimum, characterized by the absence of any imaginary frequencies.[10]

Analysis of the Electronic Structure

The optimized geometry serves as the foundation for exploring the molecule's electronic landscape. Key aspects include the frontier molecular orbitals, the electrostatic potential, and global reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[13] Their energies and spatial distributions are fundamental indicators of a molecule's chemical reactivity and stability.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[13][14] For drug-like compounds, an optimal gap signifies a balance between stability and the desired reactivity with a biological target.[13]

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to +0.5 |

| ΔEGap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 6.0 to 8.0 |

| Table 1: Representative calculated electronic properties for this compound based on DFT/B3LYP calculations on similar pyridazine systems. Actual values would be derived from a specific calculation. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule three-dimensionally.[15][16] It is calculated by placing a positive test charge at various points on the electron density surface and mapping the resulting potential energy.[17][18] The MEP map is invaluable for identifying reactive sites:[19]

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance (e.g., around the nitrogen and oxygen atoms).

-

Blue Regions: Indicate positive electrostatic potential, deficient in electron density. These areas are susceptible to nucleophilic attack.

For this compound, the MEP map would predictably show strong negative potential around the two pyridazine nitrogen atoms due to their lone pairs, making them primary sites for interaction with hydrogen bond donors or metal ions.

Global Reactivity Descriptors

Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity.[14]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[14] |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Soft molecules are more polarizable and reactive. |

| Table 2: Key Global Reactivity Descriptors and their calculation from frontier orbital energies. |

Correlation with Reactivity and Drug Design Implications

The theoretical data provides actionable intelligence for chemists and drug designers.

Predicting Reaction Sites

The electronic properties directly inform synthetic strategy. The MEP map clearly identifies the nitrogen lone pairs as the most nucleophilic sites, predicting that protonation, alkylation, or coordination to a metal will occur here. The distribution of the LUMO can highlight which carbon atoms on the ring are most susceptible to nucleophilic aromatic substitution, a key reaction for modifying the pyridazine scaffold.[5]

Implications for Drug Development

In a drug design context, the electronic properties are critical:

-

Target Recognition: The negative potential regions on the nitrogen and oxygen atoms are prime locations for forming hydrogen bonds with amino acid residues (e.g., Ser, Thr, His) in a protein's active site.

-

ADME Properties: The overall polarity and distribution of charge, visualized by the MEP, influence properties like solubility, membrane permeability, and metabolic stability. For instance, highly polarized molecules may exhibit good solubility but poor permeability across the blood-brain barrier.[13]

-

Scaffold Hopping: Understanding the electronic fingerprint of this compound allows researchers to rationally design or identify other heterocyclic systems with similar electronic properties but different core structures, a strategy known as scaffold hopping.

Figure 2: Standard workflow for the theoretical analysis of molecular electronic properties.

Standard Protocol for Theoretical Analysis

This section provides a detailed, step-by-step methodology for conducting the theoretical analysis described in this guide using standard quantum chemistry software packages (e.g., Gaussian, ORCA).

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

-

Geometry Optimization and Frequency Calculation:

-

Set up an input file specifying the DFT method (B3LYP) and basis set (6-311++G(d,p)).

-

Run a geometry optimization calculation (Opt) followed by a frequency calculation (Freq) in the same job.

-

Verify the optimization has converged and that the output shows zero imaginary frequencies.

-

-

Electronic Property Calculation:

-

Using the optimized geometry from the previous step, perform a single-point energy calculation.

-

Ensure the calculation is set to output the necessary properties, including molecular orbitals and the electrostatic potential. This often requires keywords like pop=full or iop(6/33=2).

-

-

Data Extraction and Analysis:

-

HOMO/LUMO: Identify the energies of the HOMO and LUMO from the output file. Calculate the energy gap.

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft, VMD) to generate surfaces for the HOMO, LUMO, and the MEP map.

-

Reactivity Descriptors: Calculate the global reactivity descriptors using the formulas provided in Table 2.

-

Conclusion

Theoretical studies offer indispensable insights into the electronic properties of this compound, providing a predictive framework that complements and guides experimental work. Through DFT calculations, we can effectively map the molecule's reactivity, stability, and potential for intermolecular interactions. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides a clear rationale for its behavior in both synthetic reactions and biological systems. For professionals in drug development, integrating these computational techniques into the discovery pipeline is not merely an academic exercise but a strategic imperative for accelerating the design of safer and more effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study [scielo.org.za]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. MEP [cup.uni-muenchen.de]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered diazine heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it a versatile core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyridazine derivatives, with a focus on their antimicrobial, anticancer, antiviral, and cardiovascular applications. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical insights into the burgeoning potential of pyridazine-based compounds.

Introduction: The Ascendancy of the Pyridazine Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, nitrogen-containing heterocycles are of paramount importance.[2] The pyridazine nucleus, characterized by two adjacent nitrogen atoms in a six-membered ring, has garnered significant attention for its broad spectrum of pharmacological activities.[3] The inherent polarity and the capacity for π-π stacking interactions contribute to its favorable drug-like properties.[1] Furthermore, the pyridazine core is readily amenable to substitution at various positions, allowing for the fine-tuning of its biological and pharmacokinetic profiles. This adaptability has led to the development of numerous pyridazine derivatives with a wide range of therapeutic effects, including but not limited to, antimicrobial, anticancer, antiviral, and cardiovascular activities.[4]

This guide will explore these key biological activities in detail, providing not just a list of effects but an in-depth analysis of the underlying science. We will examine the causality behind the selection of specific experimental models and assays, present detailed protocols for their execution, and summarize key findings in a clear and comparative format.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents.[5] Substituted pyridazines have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[6]

Rationale for Experimental Design in Antimicrobial Screening

The initial evaluation of novel pyridazine derivatives for antimicrobial activity typically involves a tiered screening approach. The primary goal is to identify compounds with broad-spectrum activity and to determine their potency. The selection of microbial strains is critical and should include representative Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species.[7] Standard reference strains, such as those from the American Type Culture Collection (ATCC), are often used to ensure reproducibility and comparability of data.[8]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test pyridazine derivative in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Structure-Activity Relationship (SAR) and Quantitative Data

The antimicrobial activity of substituted pyridazines is significantly influenced by the nature and position of the substituents on the pyridazine ring.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Pyridazinone Derivative IIIa | S. pyogenes, E. coli | - (Excellent activity) | [6] |

| Pyridazinone Derivative IIId | A. niger, C. albicans | - (Very good activity) | [6] |

| Phenylthiourea Derivative 8g | C. albicans | 16 | [3] |

| Benzoylthiourea Derivative 10h | S. aureus | 16 | [3] |

| Pyridazinone Derivative 3 | S. aureus (MRSA) | 4.52 µM | [6] |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 µM | [6] |

Note: The table presents a selection of data to illustrate the range of activities. For comprehensive data, please refer to the cited literature.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridazine derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[9] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[10]

Causality in Anticancer Assay Selection

The choice of cancer cell lines for in vitro screening is a critical step in the evaluation of potential anticancer drugs.[11] The selection should be guided by the specific molecular target or pathway being investigated. For instance, if a pyridazine derivative is designed to inhibit a particular kinase, cell lines with known overexpression or mutation of that kinase would be appropriate models.[12] The NCI-60 human tumor cell line screen is a valuable tool for identifying broad-spectrum anticancer activity and for elucidating mechanisms of action through comparative analysis of drug sensitivity patterns.[13]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and reproducible method for cytotoxicity screening.[13]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, HCT-116) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Remove the TCA and wash the plates with water. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Quantitative Data

Many anticancer pyridazines exert their effects by modulating critical signaling pathways. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[3] Others have been found to induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3]

References

- 1. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. ijpsr.com [ijpsr.com]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Reactivity of 3,6-Dimethoxypyridazine with electrophiles and nucleophiles

An In-depth Technical Guide to the Reactivity of 3,6-Dimethoxypyridazine with Electrophiles and Nucleophiles

Authored by: Senior Application Scientist, Gemini Division

Publication Date: January 4, 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science. As a substituted diazine, its reactivity is governed by a complex interplay between the electron-donating methoxy groups and the intrinsically electron-deficient pyridazine core. This document offers field-proven insights into its interactions with both electrophiles and nucleophiles, detailing reaction mechanisms, regioselectivity, and synthetic utility. We will explore the activation of the pyridazine ring towards electrophilic attack and discuss the foundational nucleophilic substitution reactions on its precursors that enable its synthesis. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this versatile scaffold.

Introduction: The Electronic Landscape of this compound

This compound is a symmetrically substituted 1,2-diazine. The reactivity of its aromatic core is dictated by two opposing electronic factors:

-

The Pyridazine Ring: The presence of two adjacent, electronegative nitrogen atoms renders the pyridazine ring electron-deficient. This inherent π-deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene and makes it more susceptible to nucleophilic attack.[1][2]

-

The Methoxy Substituents: The two methoxy groups at the C3 and C6 positions are powerful electron-donating groups (EDGs). Through resonance (+R effect), they donate electron density into the ring, counteracting the inductive withdrawal of the nitrogen atoms. This donation significantly activates the ring towards electrophilic attack and directs incoming electrophiles to specific positions.

The synergy of these effects makes this compound a unique substrate with distinct reactivity profiles that can be strategically exploited in chemical synthesis.

Reactivity with Electrophiles: Activating an Electron-Deficient Core

While pyridazine itself is highly resistant to electrophilic attack, the dual methoxy groups in this compound provide sufficient activation for several electrophilic aromatic substitution (SEAr) reactions to proceed.

Regioselectivity of Electrophilic Attack

The directing influence of the methoxy groups is paramount. As ortho, para-directors, each methoxy group activates the positions adjacent (ortho) and opposite (para) to it. In this compound, the C4 and C5 positions are ortho to the C3 and C6 methoxy groups, respectively. Therefore, electrophilic attack is strongly favored at the C4 and C5 positions .

The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich C4/C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex. The electron-donating methoxy groups are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.

Caption: Mechanism of Electrophilic Aromatic Substitution.

Key Electrophilic Reactions

2.2.1. Nitration

Direct nitration of pyridazines can be challenging. However, activating groups facilitate the reaction. For instance, the nitration of this compound 1-oxide has been reported to occur at the 4-position using a mixture of nitric and sulfuric acid.[3] This demonstrates the strong directing effect of the methoxy groups, which overcomes the deactivating effect of the N-oxide and the second nitrogen atom. It is plausible that the parent this compound would react similarly under controlled conditions.

Table 1: Representative Nitration Conditions

| Substrate | Reagents | Conditions | Product | Reference |

| This compound 1-Oxide | conc. H₂SO₄, HNO₃ (d=1.38) | 50°C, 3 hr | 3,6-Dimethoxy-4-nitropyridazine 1-Oxide | [3] |

2.2.2. Halogenation

The halogenation of pyridines and other electron-deficient heterocycles often requires harsh conditions.[4] However, the presence of activating substituents like methoxy groups allows for milder reaction protocols. Regioselective mono- and di-halogenations of activated pyridines have been successfully achieved using reagents like N-bromosuccinimide (NBS).[5] For this compound, bromination with NBS in a suitable solvent like acetonitrile or dichloromethane is expected to yield the 4-bromo and subsequently the 4,5-dibromo derivatives.

2.2.3. Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings.[6][7] In this process, a directing metalating group (DMG) coordinates to a strong base (typically an organolithium reagent), directing deprotonation to an adjacent position. For this compound, both the ring nitrogens and the methoxy groups can act as DMGs. Lithiation is anticipated to occur regioselectively at the C4/C5 positions. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often employed to prevent nucleophilic addition to the C=N bond of the ring.[8]

Caption: Directed ortho-Metalation Workflow.

Reactivity with Nucleophiles: The Foundational Role of Precursors

While the methoxy groups are poor leaving groups, making this compound itself generally unreactive towards nucleophilic aromatic substitution (SNAr), its synthesis relies heavily on this very reaction type. The standard precursor, 3,6-dichloropyridazine, is highly reactive towards nucleophiles due to the electron-deficient ring and the presence of two excellent chloride leaving groups.[9][10]

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a sequential SNAr reaction. 3,6-Dichloropyridazine is treated with two equivalents of sodium methoxide. The reaction proceeds in two steps:

-

Monosubstitution: The first equivalent of methoxide displaces one chloride ion to form 3-chloro-6-methoxypyridazine.

-

Disubstitution: The second equivalent of methoxide displaces the remaining chloride ion to yield the final product, this compound.

The SNAr mechanism involves the initial addition of the nucleophile to the electron-deficient ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride), which restores aromaticity.[11][12] The negative charge in the intermediate is stabilized by the electronegative nitrogen atoms of the pyridazine ring.

Caption: SₙAr Synthesis of this compound.

This reactivity of 3,6-dichloropyridazine is not limited to methoxide. A wide variety of nucleophiles, including amines, thiols, and other alkoxides, can be used to synthesize a diverse library of 3,6-disubstituted pyridazines, making it a valuable synthetic hub.[9][13][14]

Experimental Protocols & Data

Protocol: Synthesis of this compound from 3,6-Dichloropyridazine

This protocol describes a standard lab-scale synthesis via nucleophilic aromatic substitution.

Materials:

-

3,6-Dichloropyridazine

-

Sodium Methoxide (solid or as a solution in methanol)

-

Anhydrous Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

-

Solvent: Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of pyridazine).

-

Nucleophile Addition: Carefully add sodium methoxide (2.2 eq) portion-wise or as a solution in methanol. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction with water. The methanol is then removed under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Summary of Reactivity

Table 2: Reactivity Profile of this compound and its Precursor

| Reaction Type | Substrate | Reagent(s) | Key Features | Product Type |

| SEAr - Nitration | This compound (N-Oxide) | HNO₃ / H₂SO₄ | Electrophilic attack at the activated C4 position. | 4-Nitro derivative |

| SEAr - Halogenation | This compound | NBS, NCS | Regioselective halogenation at C4, then C5. | 4-Halo, 4,5-Dihalo derivatives |

| SEAr - DoM | This compound | LDA / Electrophile (E⁺) | Directed lithiation at C4, followed by trapping with an electrophile. | 4-Substituted derivatives |

| SNAr | 3,6-Dichloropyridazine | NaOCH₃, RNH₂, RSH, etc. | Stepwise displacement of chlorides by nucleophiles. Highly versatile. | 3,6-Disubstituted pyridazines |

Conclusion

The reactivity of this compound is a nuanced subject, defined by the electronic push-pull between its activating methoxy groups and the deactivating diazine core. This guide has established that the compound is a viable substrate for electrophilic aromatic substitution at the C4 and C5 positions, particularly through powerful methods like directed ortho-metalation. Furthermore, understanding the nucleophilic aromatic substitution reactions of its precursor, 3,6-dichloropyridazine, is fundamental not only to its synthesis but also to appreciating the inherent electrophilicity of the pyridazine scaffold. For researchers in drug discovery and materials science, mastering these reactivity principles allows for the strategic and efficient elaboration of the this compound core, paving the way for the development of novel functional molecules.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. nbinno.com [nbinno.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 3,6-Dimethoxypyridazine in Modern Pharmaceutical Synthesis

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of pharmaceutical development, the selection of appropriate building blocks is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). 3,6-Dimethoxypyridazine, a six-membered aromatic heterocycle with the chemical formula C₆H₈N₂O₂, has emerged as a highly valuable and versatile intermediate.[1][2] Its unique electronic properties and multiple reactive sites offer medicinal chemists a powerful scaffold for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and insights into its chemical behavior.

Characterized as a white crystalline powder with a high degree of purity, this compound is noted for its stability under standard conditions.[2] Its utility as a foundational molecule is underscored by its role in the development of numerous drugs, where precision and high-caliber starting materials are critical.[2]

Core Application: A Gateway to Bioactive Pyridazine Derivatives

The primary application of this compound in pharmaceutical R&D lies in its capacity to be selectively functionalized, providing access to a range of substituted pyridazine cores that are prevalent in many biologically active compounds.[3][4][5] The two methoxy groups, while seemingly simple, are key to its versatility. They can be selectively displaced by a variety of nucleophiles or can be demethylated to reveal reactive hydroxyl groups.

A significant application is its role as a precursor to 3-amino-6-methoxypyridazine , a critical intermediate in the synthesis of several modern pharmaceuticals.[6] This transformation is of particular interest as the resulting amino-substituted pyridazine can be further elaborated into more complex structures. For instance, 3-amino-6-methoxypyridazine is a key component in the synthesis of the anticancer drug Relugolix , which is used to treat advanced prostate cancer and other conditions.[6]

The strategic advantage of using this compound lies in the potential for selective mono-functionalization. The pyridazine ring is electron-deficient, which activates the methoxy groups towards nucleophilic aromatic substitution (SNAᵣ).[7][8] Under controlled conditions, it is possible to replace one methoxy group while leaving the other intact, thus creating a dissymmetric molecule ripe for further synthetic transformations.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols are designed to provide researchers with detailed, step-by-step methodologies for key transformations involving this compound. These protocols are grounded in established chemical principles and aim to be self-validating through clear procedural steps and expected outcomes.

Protocol 1: Selective Mono-Amination to Synthesize 3-Amino-6-Methoxypyridazine

This protocol details the direct nucleophilic aromatic substitution of one methoxy group with an amino group. This transformation is crucial for accessing key pharmaceutical intermediates. The procedure is adapted from established methods for the amination of methoxy-substituted N-heteroarenes.

Causality Behind Experimental Choices:

-

Nucleophile: Ammonia (from ammonium chloride and a base) is used as the nitrogen source.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to facilitate the dissolution of reagents and to promote the SNAᵣ reaction.

-